benzyl(tributyl)phosphonium chloride

説明

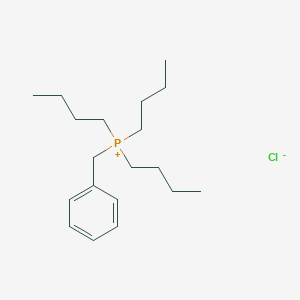

Benzyl(tributyl)phosphonium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and one benzyl group, with a chloride counterion. It is synthesized via the reaction of benzyl chloride with tributylphosphine or phosphonium iodide in the presence of zinc oxide at elevated temperatures (160°C) . This compound exhibits high thermal stability and reactivity, making it valuable in catalysis, polymer modification, and flame retardancy. Its applications span green chemistry (e.g., as a reusable catalyst in ionic liquids ) and materials science, where it enhances the functionalization of biodegradable polymers like poly(trimethylene carbonate) (PTMC) .

特性

IUPAC Name |

benzyl(tributyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34P.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHPXAFAEZGCMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924154 | |

| Record name | Benzyl(tributyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Maybridge MSDS] | |

| Record name | Benzyltributylphosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1224-56-2 | |

| Record name | Phosphonium, tributyl(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, benzyltributyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl(tributyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

-

Molar Ratio : A slight excess of benzyl chloride (1.2:1 relative to tributylphosphine) ensures complete conversion of the phosphine, minimizing residual starting material.

-

Solvent Selection : Polar aprotic solvents like toluene or dichloromethane are preferred for their ability to stabilize ionic intermediates without participating in side reactions.

-

Temperature : Reactions are typically conducted at 60–80°C to accelerate kinetics while avoiding decomposition.

-

Time : Completion occurs within 4–6 hours under reflux, monitored via <sup>31</sup>P NMR spectroscopy.

Purification and Isolation

The crude product is isolated by filtration to remove insoluble byproducts, followed by recrystallization from a 3:1 ethanol/water mixture. This step eliminates unreacted benzyl chloride and tributylphosphine oxide, yielding a purity >95% as confirmed by elemental analysis.

Alternative Synthesis: Phosphonium Iodide Intermediate

An alternative route employs tributylphosphonium iodide as a precursor. In this method, tributylphosphine reacts with methyl iodide to form tributyl(methyl)phosphonium iodide, which subsequently undergoes ligand exchange with benzyl chloride in the presence of zinc oxide (ZnO) at 160°C. The ZnO acts as a scavenger for iodide ions, driving the equilibrium toward the desired chloride salt.

Advantages and Limitations

-

Yield : This method achieves 85–90% yield but requires stringent moisture control to prevent hydrolysis.

-

Scalability : Less favorable for industrial applications due to the higher cost of iodide precursors and additional purification steps.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes, enhancing heat transfer and reducing reaction times. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 60–80°C | 70–90°C |

| Pressure | Atmospheric | 2–3 bar |

| Residence Time | 4–6 hours | 1–2 hours |

| Annual Production | 10–100 kg | 10–50 metric tons |

Analytical Validation

Post-synthesis characterization ensures compliance with quality standards:

Spectroscopic Techniques

-

<sup>1</sup>H NMR : Peaks at δ 4.2–4.5 ppm (benzyl CH<sub>2</sub>) and δ 0.8–1.6 ppm (butyl chains) confirm structural integrity.

-

<sup>31</sup>P NMR : A singlet at δ 25–30 ppm verifies quaternary phosphonium formation.

Elemental Analysis

Theoretical chlorine content (8.1%) serves as a purity benchmark. Deviations >5% indicate incomplete salt formation or contamination.

化学反応の分析

Types of Reactions

benzyl(tributyl)phosphonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.

Wittig Reactions: It can be used to generate phosphonium ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide, alkoxide, and cyanide ions. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Wittig Reaction: The formation of phosphonium ylides involves the reaction of phosphonium, benzyltributyl-, chloride with strong bases like butyllithium.

Major Products

Substitution Reactions: The major products are the substituted phosphonium salts.

Oxidation Reactions: The major product is the corresponding phosphine oxide.

Wittig Reactions: The major products are alkenes and phosphine oxides

科学的研究の応用

Biocidal Applications

Antimicrobial Properties

BTPC exhibits significant antimicrobial activity against various pathogens. Recent studies have demonstrated its effectiveness as a biocide in industrial settings, particularly in treating water systems that require the control of microbial growth. The compound acts by disrupting cellular membranes and interfering with metabolic processes in microorganisms.

-

Case Study: Industrial Water Treatment

A study showed that BTPC, when combined with other agents, effectively controlled bacterial populations in paper mill water systems. The synergistic effect of BTPC enhanced the biocidal action, resulting in a significant reduction of microbial counts . - Data Table: Antimicrobial Efficacy of BTPC

Catalytic Applications

Phase Transfer Catalysis

BTPC has been utilized as a phase transfer catalyst in organic synthesis due to its ability to facilitate reactions between immiscible phases. This application is particularly relevant in the synthesis of complex organic molecules.

- Case Study: Synthesis of Organic Compounds

Research indicates that BTPC enhances the efficiency of reactions such as the Wittig reaction, leading to higher yields and shorter reaction times. The unique properties of BTPC allow it to stabilize transition states and promote reactant interactions across phase boundaries .

Materials Science

Polymeric Ionic Liquids

BTPC is also incorporated into polymeric ionic liquids (PILs), which are promising materials for applications such as batteries and fuel cells. The addition of BTPC improves ionic conductivity and thermal stability of these materials.

- Data Table: Properties of BTPC-Doped PILs

Environmental Applications

Wastewater Treatment

The application of BTPC in wastewater treatment processes has shown promise due to its biocidal properties, which can help reduce harmful microbial loads in effluents.

作用機序

The mechanism of action of phosphonium, benzyltributyl-, chloride varies depending on its application:

類似化合物との比較

Catalytic Activity

- This compound demonstrates superior catalytic efficiency in synthesizing benzyl-toluene, achieving >95% yield and 20+ reuses . In contrast, triphenyl-based analogs (e.g., benzyl triphenyl phosphonium chloride) are less effective in ionic liquid-mediated reactions due to steric hindrance and lower solubility .

Flame Retardancy

- In polylactide (PLA) nanocomposites, this compound (OMMT-1) reduces peak heat release rate by 35% compared to unmodified PLA, outperforming tributyl hexadecyl phosphonium bromide (OMMT-2). The benzyl group enhances char formation and reduces toxic gas emissions .

Antimicrobial Properties

- Phosphonium salts with chloride counterions exhibit higher antimicrobial activity than bromide analogs. For example, poly[tributyl(4-vinylbenzyl)phosphonium] chloride shows MIC values 50% lower than its bromide counterpart against S. aureus, attributed to higher charge density (Cl⁻: 8 vs. Br⁻: 6.22) and solubility .

Thermal Stability

- This compound degrades at 250–300°C, whereas tributyl hexadecyl phosphonium bromide degrades at 200–250°C. The benzyl group’s aromaticity enhances thermal resilience .

Critical Analysis of Counterion Effects

The counterion significantly impacts functionality:

- Chloride (Cl⁻) : Enhances solubility and charge density, improving catalytic and antimicrobial performance .

- Bromide (Br⁻) : Reduces efficacy in flame retardancy and antimicrobial applications but may lower toxicity in biocides (e.g., tributyl tetradecyl phosphonium chloride in hydraulic fracturing fluids) .

生物活性

Benzyl(tributyl)phosphonium chloride (BTPC) is a quaternary phosphonium salt that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

BTPC is characterized by its phosphonium group, which consists of a phosphorus atom bonded to four organic groups. The structure can be represented as follows:

This composition allows BTPC to interact effectively with biological membranes, contributing to its antimicrobial properties.

The primary mechanism through which BTPC exhibits its biological activity is by disrupting microbial cell membranes. This disruption leads to:

- Cell Lysis : The compound interacts with phospholipid bilayers, causing structural damage and eventual cell death .

- Membrane Permeability : Increased permeability results in the leakage of cellular contents, which is detrimental to microbial survival .

- Enzyme Inhibition : BTPC has been shown to inhibit cholinesterases, affecting neurotransmitter breakdown in various organisms, although its inhibitory potency is lower compared to other phosphonium salts .

Antimicrobial Activity

BTPC has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis, exhibiting bactericidal effects at low concentrations .

- Gram-negative Bacteria : Shows activity against Pseudomonas aeruginosa and Serratia marcescens, highlighting its broad-spectrum efficacy .

Case Studies

- In Vitro Studies : A study assessed the effectiveness of BTPC against biofilm-forming bacteria (BFs). Results indicated that BTPC significantly reduced biofilm formation, suggesting its potential as an anti-BF agent in clinical settings .

- Synergistic Effects : Research has explored the synergistic effects of BTPC with other compounds, such as 1,5-pentanedial. This combination exhibited enhanced antimicrobial activity due to their complementary mechanisms of action .

Applications in Medicine and Industry

BTPC's unique properties make it suitable for various applications:

- Antimicrobial Coatings : Its ability to disrupt membranes positions BTPC as a candidate for coatings in healthcare settings to prevent infections caused by resistant bacteria.

- Drug Delivery Systems : Ongoing research aims to utilize BTPC for drug delivery due to its capacity to form stable complexes with therapeutic agents .

- Industrial Use : Beyond biological applications, BTPC is employed in the synthesis of ionic liquids and as a phase-transfer catalyst in organic reactions .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for benzyl(tributyl)phosphonium chloride, and what are the critical parameters affecting yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution between tributylphosphine and benzyl chloride. Critical parameters include:

- Molar ratio : A 1:1.2 molar ratio of tributylphosphine to benzyl chloride ensures complete conversion .

- Solvent selection : Polar aprotic solvents (e.g., toluene) enhance reaction efficiency by stabilizing ionic intermediates .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted benzyl chloride and phosphine byproducts. Purity can be confirmed via <sup>31</sup>P NMR (δ ~25–30 ppm for quaternary phosphonium salts) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation account for common impurities?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of benzyl (δ 4.2–4.5 ppm for CH2P<sup>+</sup>) and tributyl groups (δ 0.8–1.6 ppm). Residual benzyl chloride appears as a singlet at δ 4.6 ppm .

- Elemental analysis : Verify Cl<sup>−</sup> content (theoretical ~8.1%). Deviations >5% suggest incomplete salt formation .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (70:30) to detect hydrolyzed byproducts (e.g., tributylphosphine oxide) .

Q. How can this compound be effectively utilized as a phase-transfer catalyst in nucleophilic substitution reactions?

- Methodological Answer :

- Reaction setup : Use 5–10 mol% catalyst in biphasic systems (e.g., water/toluene). The catalyst facilitates anion transfer (e.g., acetate) from aqueous to organic phases .

- Optimization : Increase temperature to 60–80°C to enhance mass transfer. Monitor reaction progress via GC-MS for intermediates like benzyl acetate .

- Limitations : Avoid highly polar solvents (e.g., DMF), which reduce phase-transfer efficiency .

Advanced Research Questions

Q. What design principles govern the development of quaternary phosphonium-based catalysts for specific reaction systems, and how can structure-activity relationships be optimized?

- Methodological Answer :

- Steric effects : Bulky alkyl chains (e.g., tributyl) improve solubility in nonpolar media but reduce accessibility to active sites. Balance with benzyl groups for aromatic substrate compatibility .

- Electronic effects : Electron-withdrawing substituents on the benzyl ring enhance electrophilicity, improving anion activation in SN2 reactions .

- Case study : In epoxy resin curing, tributyl groups stabilize transition states during crosslinking, while benzyl groups enhance thermal stability .

Q. How do competing reaction pathways impact product distribution when using this compound in Wittig olefination, and what strategies mitigate undesired byproducts?

- Methodological Answer :

- Byproduct formation : Competing aldol condensation or etherification (e.g., dibenzyl ether) may occur under prolonged heating .

- Mitigation :

- Use fresh cinnamaldehyde to avoid acid-catalyzed side reactions .

- Add NaHMDS (2 equiv) to deprotonate intermediates and suppress aldol pathways .

- Monitor reaction progress via <sup>31</sup>P NMR to detect phosphine oxide byproducts (δ ~28 ppm) .

Q. What mechanisms underlie catalyst deactivation in recyclable quaternary phosphonium salt systems, and what regeneration protocols exist?

- Methodological Answer :

- Deactivation causes :

- Phosphorus leaching due to hydrolysis under acidic conditions .

- Pore blockage in supported catalysts (e.g., polystyrene microspheres) .

- Regeneration :

- For ionic liquid catalysts, add ZnCl2 (5 wt%) to restore Lewis acidity and activity over 20 cycles .

- Wash with ethanol/water (1:1) to remove organic residues between cycles .

Q. How does solvent choice influence the catalytic efficiency of this compound in multiphase systems?

- Methodological Answer :

- Ionic liquids : Acidic ionic liquids (e.g., [Bmim]PF6) activate alcohols via H-bonding, improving yields in halodehydroxylation. Neutral ionic liquids (e.g., [P66614]DBS) show <10% conversion .

- Solvent polarity : Low-polarity solvents (e.g., toluene) enhance phase-transfer catalysis but reduce solubility of hydrophilic substrates. Use co-solvents (e.g., THF) for balanced polarity .

Notes on Contradictions and Limitations

- Catalyst stability : While reports >20 cycles with ZnCl2 regeneration, notes instability in polar solvents, suggesting solvent selection is critical for recyclability .

- Reaction yields : highlights low yields in non-acidic ionic liquids, contrasting with high conversions in . This underscores the importance of solvent-catalyst pairing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。